molecular formula C19H18ClFN4O B2581277 2-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzamide CAS No. 2034619-82-2

2-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2581277
CAS No.: 2034619-82-2
M. Wt: 372.83
InChI Key: NSIUKDLAVJHTJR-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with chlorine (2-position) and fluorine (4-position), linked via an ethyl chain to a pyrazole ring. The pyrazole is further substituted with methyl groups (3,5-positions) and a pyridin-2-yl moiety at the 1-position.

Properties

IUPAC Name

2-chloro-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O/c1-12-15(13(2)25(24-12)18-5-3-4-9-22-18)8-10-23-19(26)16-7-6-14(21)11-17(16)20/h3-7,9,11H,8,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIUKDLAVJHTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzamide is a complex organic compound with significant potential in pharmacology. This compound features a unique structure that includes a chloro group, a pyrazole moiety, and a pyridine ring, which are known to contribute to its biological activities. Research has indicated that compounds with similar structures often exhibit diverse pharmacological effects, particularly in the context of neurological disorders and cancer treatment.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C19H21ClN4O\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_{4}\text{O}

Structural Representation

The molecular structure includes:

  • A chloro substituent at the 2-position.
  • An ethyl chain linking to a pyrazole ring.
  • A pyridine ring contributing to its electronic properties.

As a glycine transporter 1 (GlyT1) inhibitor, this compound works by blocking the reuptake of glycine in the synaptic cleft. This action enhances glycine signaling in the central nervous system, which is beneficial for treating conditions such as schizophrenia and other mood disorders. Studies have shown that it can increase cerebrospinal fluid glycine concentrations in animal models, indicating potential therapeutic effects against neuropsychiatric disorders .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
GlyT1 InhibitionBlocks glycine reuptake, enhancing neurotransmission.
Anticancer PotentialExhibits cytotoxic effects on various cancer cell lines.
Neuroprotective EffectsPotentially protects neuronal cells from apoptosis.

Study 1: GlyT1 Inhibition and Neurotransmission

A study demonstrated that this compound significantly increased glycine levels in cerebrospinal fluid in animal models. This suggests its utility in treating schizophrenia by enhancing inhibitory neurotransmission .

Study 2: Anticancer Activity

Research evaluating various pyrazole derivatives found that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The compound was noted for its moderate activity against these lines, indicating potential for further development as an anticancer agent .

Comparison with Similar Compounds

Pyrazole-Containing Analogues with Varied Substituents

a) E-4c and E-4d (HETEROCYCLES, 2003)
  • Structure : Both compounds share a 3,5-dimethylpyrazole core but differ in substituents. E-4c has a 3-phenyl-1,2,4-triazolo[4,3-b]pyridazine group, while E-4d incorporates a tetrazolo[1,5-b]pyridazine.
  • Physical Properties :
    • Melting points: E-4c (285–288°C) and E-4d (246–248°C) .
    • The higher melting point of E-4c suggests stronger intermolecular interactions, likely due to the planar triazolo-pyridazine system compared to the more flexible tetrazolo group in E-4d.
b) N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloro-acetamide hydrochloride ()
  • Structure : Contains a benzyl-substituted pyrazole with a chloroacetamide side chain.
  • Key Differences : Lacks the pyridinyl and fluorobenzamide moieties present in the target compound. The benzyl group may enhance lipophilicity but reduce metabolic stability compared to the pyridinyl-ethyl linkage .

Heterocyclic Systems with Fluorine/Chlorine Substituents

a) 4-Chloro-5-((3S,4S)-3-((4-(3,5-Dimethylisoxazol-4-yl)pyridin-2-yl)oxy)-4-fluoropyrrolidin-1-yl)-2-(2-hydroxyethyl)pyridazin-3(2H)-one ()
  • Structure: Combines pyridazinone with isoxazole and fluoropyrrolidine groups.
  • Synthesis : Utilizes Suzuki coupling (similar to the target compound’s likely synthesis route) but introduces a hydroxyethyl group for solubility enhancement .
  • Mass Spec : [M+H]+ = 406.2, indicating a smaller molecular weight compared to the target compound (estimated ~430–450 Da) .
b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
  • Structure : Features a pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one system.
  • Mass Spec : [M+H]+ = 589.1, significantly larger than the target compound .

Compounds with Similar Benzamide/Pyrazole Linkages

a) N-{2-[3-(2-Chlorophenyl)-5-(2,5-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide ()
  • Structure : Includes a dihydro-pyrazole linked to a trifluoromethylbenzamide.
  • Key Differences : The trifluoromethyl group enhances electronegativity and metabolic resistance compared to the chloro/fluoro substituents in the target compound. The dihydro-pyrazole may reduce aromaticity, affecting receptor binding .
b) Ethyl 2-Amino-2-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate Hydrochloride ()
  • Structure: Ethyl ester with amino and fluorophenyl groups on pyrazole.
  • Key Differences : The ester group increases hydrophilicity but may reduce bioavailability compared to the benzamide in the target compound .

Comparative Data Table

Compound Class Core Structure Substituents/Modifications Melting Point (°C) Mass Spec ([M+H]+) Key References
Target Compound Pyrazole-Benzamide 3,5-Dimethyl, Pyridin-2-yl, Cl/F Not reported ~430–450 (est.)
E-4c Pyrazole-Triazolo-pyridazine Benzoylamino, Propenoic acid 285–288 Not reported
E-4d Pyrazole-Tetrazolo-pyridazine Benzoylamino, Propenoic acid 246–248 Not reported
Pyridazinone-Isoxazole (P-0179) Pyridazinone-Fluoropyrrolidine Hydroxyethyl, Dimethylisoxazole Not reported 406.2
Chromenone-Pyrazolopyrimidine Pyrazolo-pyrimidine-Chromenone Isopropylbenzamide, Fluorophenyl 175–178 589.1
Trifluoromethyl-Benzamide Dihydro-pyrazole-Benzamide Trifluoromethyl, Dimethoxyphenyl Not reported Not reported

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